molecular formula C6H7F2NO B2903371 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one CAS No. 2169461-52-1

1,1-Difluoro-5-azaspiro[2.4]heptan-4-one

Cat. No. B2903371
CAS RN: 2169461-52-1
M. Wt: 147.125
InChI Key: ZGRRTNHXMZCFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Difluoro-5-azaspiro[2.4]heptan-4-one is a heterocyclic compound with the following chemical formula: C₆H₇F₂NO . It belongs to the spirocyclic family and contains a spiro nitrogen atom. The compound’s molecular weight is approximately 147.12 g/mol .


Physical And Chemical Properties Analysis

  • Stability : Store at room temperature (RT) according to safety guidelines .

Safety and Hazards

  • Precautionary Statements : Handle with care (P261, P264, P271, P280). In case of contact, rinse thoroughly with water (P302+P352, P304+P340, P305+P351+P338). Seek medical attention if needed (P332+P313, P337+P313). Avoid inhaling dust (P403+P233). Dispose of properly (P405, P501) .

Future Directions

For more detailed information, refer to the Material Safety Data Sheet (MSDS) and relevant peer-reviewed papers . If you need additional assistance, feel free to reach out to our technical service team.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 1,1-Difluoro-5-azaspiro[2It’s worth noting that similar spiro compounds have been used as intermediates in the preparation of prostaglandins analogues , suggesting potential involvement in related pathways.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one, it is known to be stable at room temperature . .

properties

IUPAC Name

2,2-difluoro-5-azaspiro[2.4]heptan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NO/c7-6(8)3-5(6)1-2-9-4(5)10/h1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRRTNHXMZCFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C12CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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